Cas no 1805124-98-4 (Methyl 2-chloromethyl-3-cyano-4-(trifluoromethyl)benzoate)

Methyl 2-chloromethyl-3-cyano-4-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-chloromethyl-3-cyano-4-(trifluoromethyl)benzoate
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- インチ: 1S/C11H7ClF3NO2/c1-18-10(17)6-2-3-9(11(13,14)15)8(5-16)7(6)4-12/h2-3H,4H2,1H3
- InChIKey: DGGQSUPADIHOJJ-UHFFFAOYSA-N
- SMILES: ClCC1C(C#N)=C(C(F)(F)F)C=CC=1C(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 363
- XLogP3: 2.8
- トポロジー分子極性表面積: 50.1
Methyl 2-chloromethyl-3-cyano-4-(trifluoromethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015010258-1g |
Methyl 2-chloromethyl-3-cyano-4-(trifluoromethyl)benzoate |
1805124-98-4 | 97% | 1g |
1,549.60 USD | 2021-06-21 |
Methyl 2-chloromethyl-3-cyano-4-(trifluoromethyl)benzoate 関連文献
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
Methyl 2-chloromethyl-3-cyano-4-(trifluoromethyl)benzoateに関する追加情報
Methyl 2-chloromethyl-3-cyano-4-(trifluoromethyl)benzoate: A Comprehensive Overview
The compound Methyl 2-chloromethyl-3-cyano-4-(trifluoromethyl)benzoate, with the CAS number 1805124-98-4, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is characterized by its unique structure, which incorporates a benzoate ester functional group along with a trifluoromethyl substituent, a cyano group, and a chloromethyl group. These features make it a versatile building block for various chemical transformations and applications.
The synthesis of Methyl 2-chloromethyl-3-cyano-4-(trifluoromethyl)benzoate typically involves multi-step organic reactions, often leveraging modern catalytic methods and advanced purification techniques. Recent studies have highlighted the importance of this compound as an intermediate in the construction of bioactive molecules. For instance, researchers have employed this compound in the synthesis of potential anticancer agents, where its trifluoromethyl group plays a critical role in enhancing the stability and bioavailability of the resulting compounds.
In terms of its physical properties, Methyl 2-chloromethyl-3-cyano-4-(trifluoromethyl)benzoate exhibits a high degree of thermal stability, making it suitable for use in high-temperature chemical processes. Additionally, its solubility profile has been optimized through various solvent screening studies, which has facilitated its application in both solution-phase and solid-phase synthesis protocols.
The incorporation of a trifluoromethyl group into the structure of this compound has been shown to significantly influence its electronic properties. This substitution pattern enhances the electrophilic reactivity of the benzoate ring, making it an ideal substrate for nucleophilic aromatic substitution reactions. Recent advancements in transition metal catalysis have further expanded the scope of reactions that can be performed using this compound as a starting material.
From an applications standpoint, Methyl 2-chloromethyl-3-cyano-4-(trifluoromethyl)benzoate has found utility in the development of advanced materials such as fluoropolymers and high-performance coatings. Its ability to undergo polymerization under controlled conditions has led to the creation of materials with exceptional chemical resistance and mechanical strength.
In conclusion, Methyl 2-chloromethyl-3-cyano-4-(trifluoromethyl)benzoate (CAS No. 1805124-98-4) stands as a testament to the ingenuity and precision of modern organic chemistry. Its unique structure, coupled with its versatile reactivity and favorable physical properties, positions it as an invaluable tool in both academic research and industrial applications. As ongoing research continues to uncover new possibilities for this compound, its role in shaping future innovations in chemistry is likely to grow even more prominent.
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